Home > Products > Screening Compounds P77072 > [Gly35, Asp37]-beta-Amyloid (1-42)
[Gly35, Asp37]-beta-Amyloid (1-42) -

[Gly35, Asp37]-beta-Amyloid (1-42)

Catalog Number: EVT-247449
CAS Number:
Molecular Formula:
Molecular Weight: 4498.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gly35, Asp37]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, which is a significant component associated with Alzheimer’s disease. This specific variant substitutes the amino acids Methionine at position 35 with Glycine and Glycine at position 37 with Aspartate. The standard beta-amyloid (1-42) peptide is known for its aggregation properties, which are critical in the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease.

Source

Beta-amyloid peptides are derived from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The [Gly35, Asp37]-beta-amyloid (1-42) variant is synthesized for research purposes and is commercially available from various suppliers for use in scientific studies related to neurodegeneration and Alzheimer's disease pathology.

Classification

This compound falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate, forming oligomers and fibrils that are implicated in neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of [Gly35, Asp37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific substitutions requires careful control over reaction conditions and protecting groups to ensure fidelity in the sequence.

Technical Details:

  1. Solid-Phase Peptide Synthesis (SPPS): This method is preferred for synthesizing beta-amyloid peptides due to its efficiency in producing high-purity products.
  2. Protecting Groups: Commonly used protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) for amines, which can be selectively removed under basic conditions.
  3. Coupling Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate the coupling of amino acids during synthesis.

Challenges in synthesizing beta-amyloid peptides include their tendency to aggregate during both synthesis and purification stages, necessitating the development of novel protocols to enhance yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of [Gly35, Asp37]-beta-Amyloid (1-42) consists of 42 amino acids with the following sequence:

NH2AspAlaGluPheArgHisAspSerGlyTyrGluValHisHisGlnLysLeuValPhePheAlaGluAspValGlySerAsnLysGlyAlaIleIleGlyLeuGlyValAspGlyValValIleAlaCOOH\text{NH}_2-\text{Asp}-\text{Ala}-\text{Glu}-\text{Phe}-\text{Arg}-\text{His}-\text{Asp}-\text{Ser}-\text{Gly}-\text{Tyr}-\text{Glu}-\text{Val}-\text{His}-\text{His}-\text{Gln}-\text{Lys}-\text{Leu}-\text{Val}-\text{Phe}-\text{Phe}-\text{Ala}-\text{Glu}-\text{Asp}-\text{Val}-\text{Gly}-\text{Ser}-\text{Asn}-\text{Lys}-\text{Gly}-\text{Ala}-\text{Ile}-\text{Ile}-\text{Gly}-\text{Leu}-\text{Gly}-\text{Val}-\text{Asp}-\text{Gly}-\text{Val}-\text{Val}-\text{Ile}-\text{Ala}-\text{COOH}

Data

The molecular weight of [Gly35, Asp37]-beta-Amyloid (1-42) is approximately 4498.0 g/mol . The structure exhibits a high propensity for aggregation due to its hydrophobic regions and specific amino acid composition, particularly at positions 35 and 37.

Chemical Reactions Analysis

Reactions

The primary reactions involving [Gly35, Asp37]-beta-Amyloid (1-42) include:

  1. Aggregation: Under physiological conditions, this peptide tends to aggregate into soluble oligomers and insoluble fibrils, which are characteristic of amyloid plaques.
  2. Cross-linking: Chemical cross-linking agents such as glutaraldehyde can be used to stabilize aggregates for structural studies .

Technical Details

The aggregation process can be influenced by factors such as pH, temperature, and ionic strength. Techniques like size exclusion chromatography and multi-angle light scattering are employed to analyze the size distribution of aggregates formed during these reactions .

Mechanism of Action

Process

The mechanism by which [Gly35, Asp37]-beta-Amyloid (1-42) exerts its effects involves several steps:

  1. Formation of Oligomers: Monomeric forms of the peptide rapidly associate to form oligomers.
  2. Neurotoxicity: These oligomers can disrupt synaptic function and induce neuronal apoptosis through various pathways, including oxidative stress and inflammation.
  3. Plaque Formation: Over time, these oligomers aggregate into fibrils that deposit as plaques in brain tissue, contributing to neurodegenerative processes associated with Alzheimer’s disease.

Data

Studies have shown that soluble oligomers are more toxic than insoluble fibrils, highlighting their role in early synaptic dysfunction observed in Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH but may precipitate under certain conditions due to aggregation.

Chemical Properties

  • Stability: The peptide is sensitive to temperature and pH changes; it is recommended to store it at −20°C.
  • Purity: Commercial preparations often report purities greater than 95% .

Relevant analytical techniques include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination.

Applications

Scientific Uses

[Gly35, Asp37]-beta-Amyloid (1-42) is utilized extensively in research related to:

  1. Alzheimer's Disease Research: As a model system for studying amyloid aggregation mechanisms.
  2. Drug Development: Testing potential therapeutic agents aimed at preventing or reversing amyloid aggregation.
  3. Biochemical Assays: Used in assays designed to detect amyloid-related pathology in biological samples.

This modified peptide provides insights into the role of specific amino acid substitutions on the aggregation behavior and toxicity profiles relevant to Alzheimer’s disease research .

Molecular Pathogenesis of [Gly35, Asp37]-beta-Amyloid (1-42) in Neurodegeneration

Structural Modifications and Aggregation Dynamics

The [Gly35, Asp37]-Aβ(1-42) variant represents a strategically engineered mutant where methionine at position 35 (Met35) and glycine at position 37 (Gly37) are substituted, fundamentally altering the peptide’s physicochemical behavior. Met35 in wild-type Aβ(1-42) is a redox-active residue critical for reactive oxygen species (ROS) generation and lipid peroxidation [4] [5]. Its replacement with glycine eliminates this oxidative hotspot while simultaneously disrupting hydrophobic C-terminal interactions that drive β-sheet stacking [3] [8]. The Asp37 substitution introduces a charged residue within the hydrophobic core (residues 29-42), destabilizing fibril-favoring conformations through electrostatic repulsion and steric hindrance [3] [10].

Impact of Gly35 and Asp37 Substitutions on β-Sheet Conformation

Solid-state NMR analyses reveal that wild-type Aβ(1-42) adopts a triple parallel β-sheet motif (β1: residues 12-20; β2: 30-36; β3: 38-42) stabilized by salt bridges (e.g., Asp23-Lys28) and hydrophobic contacts involving Met35-Gly37 [8]. In the [Gly35, Asp37] mutant:

  • β2-strand destabilization: Loss of Met35’s sulfur-containing side chain reduces hydrophobic packing density by ~30%, quantified via molecular dynamics (MD) simulations [3].
  • Altered salt bridge networks: Asp37 introduces repulsive forces against native Asp23, decreasing salt bridge stability between residues 23-28 by 5.2 kcal/mol in free energy calculations [10].
  • Increased backbone flexibility: Ramachandran plots from replica-exchange MD simulations show a 40% reduction in β-sheet dihedral angles at residues 35-37, favoring coil or turn conformations [3].

These changes are experimentally validated via Raman spectroscopy, where the mutant’s amide I band shifts from 1,670 cm⁻¹ (characteristic of β-sheets) to 1,650 cm⁻¹ (α-helix/random coil) during early aggregation phases [6].

Comparative Aggregation Kinetics with Wild-Type Aβ(1-42) and Other Mutants

Table 1: Aggregation Kinetics of Aβ(1-42) Variants

VariantLag Phase (hr)Elongation Rate (a.u./min)Fibril Yield (ThT RFU)Dominant Oligomer Size (n-mer)
Wild-Type4.2 ± 0.30.45 ± 0.0212,500 ± 30012-18
[Gly35, Asp37]9.8 ± 1.1*0.18 ± 0.01*3,200 ± 150*4-6
Arctic (E22G)1.5 ± 0.20.68 ± 0.0315,200 ± 40020-24
Iowa (D23N)6.5 ± 0.40.32 ± 0.028,700 ± 2008-12

*Data sources: [2] [5] [9]. ThT RFU = Thioflavin T relative fluorescence units; *p<0.01 vs. wild-type.

Key findings:

  • Prolonged nucleation: The mutant’s lag phase extends >2-fold versus wild-type due to impaired β-sheet nuclei formation [9].
  • Reduced fibril competence: Fibril yields remain <25% of wild-type, confirmed by TEM showing sparse, fragmented filaments [7] [10].
  • Altered oligomer distribution: Size-exclusion chromatography identifies stable tetrameric/hexameric oligomers instead of large protofibrils [2] [5].

Mechanisms of Protofibril and Oligomer Formation

Role of Modified Residues in Seeding Cross-β Fibril Architecture

Wild-type Aβ(1-42) fibrillization follows a "dock-and-lock" mechanism where residues 17-42 form parallel β-sheets with in-register alignment [8]. The [Gly35, Asp37] mutant disrupts this process through:

  • Hydrophobic core perturbation: Met35→Gly reduces C-terminal hydrophobicity by 40% (calculated via Wimley-White scales), weakening inter-peptide stacking in fibril subunits [3] [10].
  • Steric clashes in fibril grooves: Asp37 projects charged carboxyl groups into the hydrophobic core (residues 31-42), creating energy barriers (>2.8 kcal/mol) for β-sheet elongation in MD simulations [3].
  • Impaired secondary nucleation: Seeding experiments show mutant fibrils fail to accelerate wild-type aggregation (cross-seeding efficiency <15%), indicating structural incompatibility [9].

Table 2: Salt Bridge Stability in Aβ(1-42) Fibril Cores

VariantSalt Bridge PairOccupancy (%)Distance (Å)Free Energy (kcal/mol)
Wild-TypeAsp23-Lys2898.22.9 ± 0.2-5.8
[Gly35, Asp37]Asp23-Lys2863.4*4.1 ± 0.4*-2.6*
[Gly35, Asp37]Asp37-Lys2841.75.2 ± 0.7-1.2

*Data from MD simulations [3] [8]; *p<0.001 vs. wild-type.

Thermodynamic Stability of Toxic Oligomeric Species

Although [Gly35, Asp37]-Aβ(1-42) shows attenuated fibrillization, its oligomers exhibit unique neurotoxic profiles:

  • Enhanced oligomer stability: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals 40% lower deuterium uptake in mutant tetramers versus wild-type, indicating structural compaction [10].
  • Altered membrane interactions: Molecular dynamics simulations show mutant oligomers embed 30% deeper into lipid bilayers via residues 1-16, driven by exposed hydrophobic surfaces from C-terminal unfolding [2] [5].
  • Metalloprotein dysregulation: Asp37 introduces a high-affinity Zn²⁺ binding site (Kd = 0.8 μM vs. 10 μM in wild-type), promoting oligomer stabilization through metal bridging [4].

Table 3: Neurotoxic Profiles of Aβ(1-42) Oligomers

ParameterWild-Type Oligomers[Gly35, Asp37] OligomersScrambled Aβ(1-42)
Neuronal Viability42 ± 3%58 ± 4%*92 ± 2%
ROS Production3.5-fold ↑1.8-fold ↑*1.1-fold ↑
LTP Inhibition78 ± 5%45 ± 6%*8 ± 2%
Caspase-3 Activation4.2-fold ↑2.1-fold ↑*1.3-fold ↑

*Data sources: [2] [5] [7]; *p<0.05 vs. wild-type; LTP = long-term potentiation.

Critical mechanistic insights:

  • Reduced oxidative stress: Gly35 substitution decreases ROS generation by >50% in cortical neurons, confirmed by diminished 4-hydroxynonenal (lipid peroxidation marker) [4] [5].
  • Synaptic toxicity persistence: Despite lower ROS, mutant oligomers inhibit glutamate uptake by astrocytes via mGluR5 hyperactivation, sustaining excitotoxicity [2] [10].
  • Amyloid cascade dysregulation: Mutant oligomers show 70% less binding to cellular prion protein (PrPC) versus wild-type, implicating altered engagement with synaptic toxicity receptors [7].

Properties

Product Name

[Gly35, Asp37]-beta-Amyloid (1-42)

Molecular Weight

4498.0

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.